![molecular formula C23H21N3O2S B2644817 N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 899964-41-1](/img/structure/B2644817.png)

N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

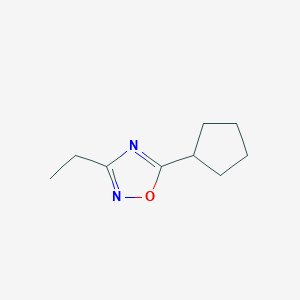

Thiazole derivatives are widely studied for their potential antitumor activities . Some of these have been developed into clinical drugs, including Dabrafenib and Dasatinib .

Synthesis Analysis

In general, thiazole derivatives can be synthesized by a reaction between benzo[d]thiazol-2-amine and another compound in high yield . The newly obtained derivative is then fully analyzed and characterized via 1H, 13C, UV, IR, and mass spectral data .Molecular Structure Analysis

The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques, including 1H NMR, 13C NMR, UV, IR, and mass spectrometry .Chemical Reactions Analysis

Thiazole derivatives are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be analyzed using various techniques, including spectroscopy and elemental analysis .Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

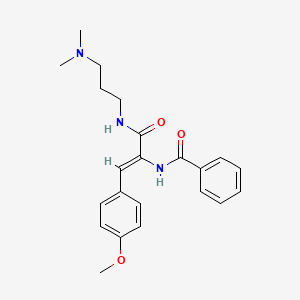

Compounds with structures incorporating elements like thiazole and pyridine have been synthesized and evaluated for their biological activities. For example, a series of compounds have been designed for potential anti-inflammatory and analgesic activities, showcasing the versatility of these molecular frameworks in drug development. The synthesis techniques often involve multistep reactions, highlighting the complexity and the synthetic challenges faced in obtaining these compounds with desired biological properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Photodynamic Therapy Applications

Certain derivatives have been explored for their photophysical and photochemical properties, making them suitable as photosensitizers in photodynamic therapy, particularly for cancer treatment. The properties of interest include good fluorescence, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

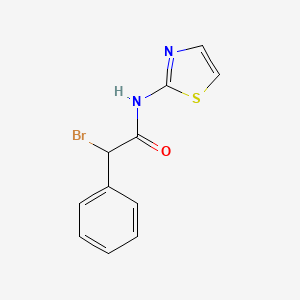

Antimicrobial and Antifungal Activities

Synthesis efforts have also focused on generating compounds with potent antimicrobial and antifungal properties. These efforts involve creating novel chemical entities capable of inhibiting the growth of various bacterial and fungal strains, which is crucial in addressing resistance issues and developing new therapeutic agents. Such activities underscore the potential of these compounds in contributing to the arsenal against infectious diseases (Patel, Agravat, & Shaikh, 2011).

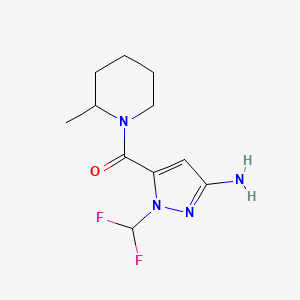

Antioxidant and Anticancer Activity

The antioxidant and anticancer activities of certain derivatives have been tested, revealing compounds with potential therapeutic benefits against various cancer cell lines. These findings suggest the role of structural modifications in enhancing biological activities, thereby providing a path for the development of new cancer therapies (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).

Targeting Viral Proteases

With the ongoing global health challenges, the design and synthesis of compounds targeting viral proteases, such as those of COVID-19, have gained significant attention. These efforts involve molecular docking and dynamic simulation studies to evaluate the binding efficiencies of synthesized compounds against viral proteins, illustrating the potential of such chemical entities in contributing to antiviral strategies (Alghamdi, Abouzied, Alamri, Anwar, Ansari, Khadra, Zaki, & Gomha, 2023).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(5-methoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2S/c1-28-19-11-12-21-20(15-19)25-23(29-21)26(16-18-9-5-6-14-24-18)22(27)13-10-17-7-3-2-4-8-17/h2-9,11-12,14-15H,10,13,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQDJAPSFHCRGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-4-yl)oxy)nicotinonitrile](/img/structure/B2644735.png)

![2-{[1-(2,5-Dimethylbenzenesulfonyl)piperidin-4-yl]oxy}-5-fluoropyrimidine](/img/structure/B2644737.png)

![3,4-dichloro-N-[3-fluoro-4-(4-methanesulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B2644738.png)

![[3-[(2-Chlorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2644740.png)

![2-Chloro-N-[(5-fluoro-3-methyl-1-benzofuran-2-yl)methyl]acetamide](/img/structure/B2644754.png)

![1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2644757.png)